2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate
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Overview
Description
(2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane is a synthetic steroidal compound It is characterized by its complex structure, which includes a morpholine ring and a pyrrolidine ring attached to the androstane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane involves multiple steps. The starting material is typically a steroidal precursor, which undergoes various chemical transformations, including hydroxylation, acetylation, and the introduction of morpholine and pyrrolidine rings. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially altering its biological activity.
Substitution: The morpholine and pyrrolidine rings can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under basic or acidic conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study steroid hormone receptors and their interactions with various ligands. It may also serve as a tool to investigate cellular signaling pathways.
Medicine: Potential medicinal applications include the development of new drugs for treating hormonal imbalances, inflammation, and other conditions. Its ability to interact with steroid receptors makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.
Mechanism of Action
The mechanism of action of (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane involves its interaction with steroid hormone receptors. The compound binds to these receptors, triggering a cascade of molecular events that result in changes in gene expression and cellular function. The specific pathways involved depend on the receptor subtype and the cellular context.
Comparison with Similar Compounds
- (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-piperidinyl)-16-(1-pyrrolidinyl)androstane
- (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-piperidinyl)androstane
Comparison: Compared to similar compounds, (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane is unique due to the presence of both morpholine and pyrrolidine rings. This dual functionality may enhance its binding affinity and specificity for certain steroid hormone receptors, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C29H48N2O4 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
[(10S,13S)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H48N2O4/c1-19(32)35-27-24(30-10-4-5-11-30)17-23-21-7-6-20-16-26(33)25(31-12-14-34-15-13-31)18-29(20,3)22(21)8-9-28(23,27)2/h20-27,33H,4-18H2,1-3H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-,29-/m0/s1 |
InChI Key |
YBZSVMDKHBRYNB-GDSLOJMYSA-N |
Isomeric SMILES |
CC(=O)OC1C(CC2[C@@]1(CCC3C2CCC4[C@@]3(CC(C(C4)O)N5CCOCC5)C)C)N6CCCC6 |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)N6CCCC6 |
Origin of Product |
United States |
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